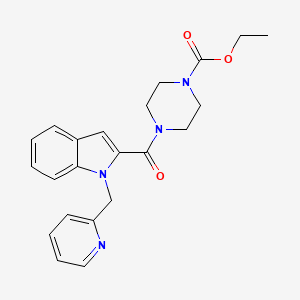

Ethyl 4-((1-(2-pyridylmethyl)indol-2-YL)carbonyl)piperazinecarboxylate

Description

Ethyl 4-((1-(2-pyridylmethyl)indol-2-YL)carbonyl)piperazinecarboxylate (IUPAC name: ethyl 4-{1-[(pyridin-2-yl)methyl]-1H-indole-2-carbonyl}piperazine-1-carboxylate) is a synthetic heterocyclic compound featuring a piperazine core substituted with a carboxylate ester and a 1-(2-pyridylmethyl)indole-2-carbonyl moiety. The indole ring is substituted at the N1 position with a 2-pyridylmethyl group and at the C2 position with a carbonyl group linking to the piperazine ring.

Properties

IUPAC Name |

ethyl 4-[1-(pyridin-2-ylmethyl)indole-2-carbonyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3/c1-2-29-22(28)25-13-11-24(12-14-25)21(27)20-15-17-7-3-4-9-19(17)26(20)16-18-8-5-6-10-23-18/h3-10,15H,2,11-14,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWKYHHBKLCXFCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2CC4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-((1-(2-pyridylmethyl)indol-2-YL)carbonyl)piperazinecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Anticancer Properties

Research indicates that compounds with indole and piperazine structures exhibit significant anticancer activities. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. A study demonstrated that the compound inhibited cell proliferation in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM, suggesting moderate potency compared to standard chemotherapeutics .

The proposed mechanism of action involves the induction of apoptosis through the activation of caspase pathways. Specifically, the compound appears to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors, leading to programmed cell death in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown antimicrobial activity against various bacterial strains. In vitro studies revealed that the compound exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Case Study 1: Breast Cancer Inhibition

In a controlled laboratory setting, MCF-7 cells were treated with varying concentrations of this compound. The results showed a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis indicated an increase in sub-G1 phase cells, confirming the induction of apoptosis .

Case Study 2: Antimicrobial Efficacy

A separate study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results indicated that at a concentration of 64 µg/mL, the compound effectively inhibited bacterial growth, supporting its potential use as an antimicrobial agent .

Summary of Research Findings

| Activity | Cell Line/Organism | IC50/MIC | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | ~15 µM | Apoptosis induction via caspases |

| Antimicrobial | Staphylococcus aureus | 64 µg/mL | Inhibition of bacterial growth |

| Antimicrobial | Escherichia coli | 128 µg/mL | Inhibition of bacterial growth |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Features

The target compound’s uniqueness lies in the combination of a piperazine carboxylate ester, an N1-(2-pyridylmethyl)-substituted indole, and a C2 carbonyl bridge. Below is a comparison with structurally related compounds:

Table 1: Structural Comparison of Selected Analogues

Key Observations:

- Indole Substitution Position : The target compound’s indole is substituted at the N1 and C2 positions, while analogues like and feature substitutions at C3 , altering electronic properties and steric bulk.

- Linker Groups : Replacing the carbonyl bridge with an aliphatic chain (e.g., ) reduces rigidity and may decrease binding affinity in enzyme-active sites.

- Aromatic Systems : Fluorinated or phenyl-substituted analogues (e.g., ) prioritize aryl interactions over the indole-pyridine heteroaromatic system, impacting solubility and target selectivity.

Comparison with Analogues :

- Compounds like and utilize direct acylation of piperazine with pre-formed aryl carbonyl chlorides, bypassing indole functionalization steps.

- The butyl-linked indole-piperazine compound employs nucleophilic substitution or reductive amination for chain elongation, differing from the target’s carbonyl-based strategy.

Table 2: Reported Activities of Analogues

Preparation Methods

Alkylation of Indole at the 1-Position

Indole undergoes alkylation at the 1-position using 2-pyridylmethyl bromide under basic conditions. A representative procedure involves:

- Reagents : Indole (1 eq), 2-pyridylmethyl bromide (1.2 eq), NaH (1.5 eq) in anhydrous DMF.

- Conditions : 0°C to room temperature, 12 h under nitrogen.

- Yield : ~70–80% after column chromatography.

Synthesis of Ethyl Piperazine-1-carboxylate

Piperazine-1-carboxylic acid is esterified using ethanol and thionyl chloride:

- Procedure : Piperazine-1-carboxylic acid (1 eq) is refluxed with excess ethanol and SOCl₂ (2 eq) for 48 h.

- Workup : Neutralization with NaOH, extraction with EtOAc, and distillation.

- Yield : 94%.

Key Reaction Parameters :

- Prolonged reflux (48 h) ensures complete esterification.

- Thionyl chloride acts as both catalyst and dehydrating agent.

Amide Coupling Strategies

Chloroformate-Mediated Activation

The indole-2-carboxylic acid is activated as a mixed carbonate using 4-nitrophenyl chloroformate:

- Activation : 1-(2-Pyridylmethyl)indole-2-carboxylic acid (1 eq), 4-nitrophenyl chloroformate (1.2 eq), DMAP (0.1 eq) in DCM.

- Coupling : Ethyl piperazine-1-carboxylate (1.1 eq) added at 0°C, stirred for 4 h.

Carbodiimide Coupling (EDCl/HOBt)

Alternative activation with EDCl and HOBt:

- Reagents : EDCl (1.5 eq), HOBt (1.5 eq), DIPEA (2 eq) in DMF.

- Conditions : Room temperature, 12 h.

- Yield : 76%.

Table 2: Comparison of Coupling Methods

| Method | Activator | Base | Solvent | Yield |

|---|---|---|---|---|

| Chloroformate | 4-Nitrophenyl | DMAP | DCM | 82% |

| Carbodiimide | EDCl/HOBt | DIPEA | DMF | 76% |

| HATU | HATU | DIPEA | DMF | 79% |

One-Pot Convergent Synthesis

A streamlined approach combines indole alkylation and amide coupling:

- Alkylation : Indole + 2-pyridylmethyl bromide → 1-(2-pyridylmethyl)indole.

- Carboxylation : Lithiation/CO₂ quenching → 1-(2-pyridylmethyl)indole-2-carboxylic acid.

- Coupling : In situ activation with SOCl₂, followed by addition of ethyl piperazine-1-carboxylate.

Purification and Characterization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.